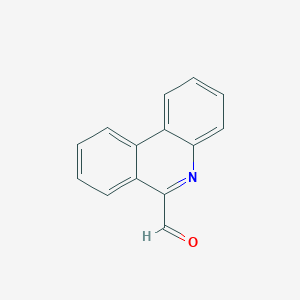![molecular formula C16H13ClO2 B1654597 [3-(Chloromethyl)-3-phenyloxiran-2-yl]-phenylmethanone CAS No. 25181-42-4](/img/structure/B1654597.png)
[3-(Chloromethyl)-3-phenyloxiran-2-yl]-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone is an organic compound with the molecular formula C₁₆H₁₃O₂Cl. It is a self-condensation product of phenacyl chloride, characterized by its unique structure, which includes an epoxide ring and two aromatic rings. This compound has been studied for its crystal structure and various chemical properties .
Métodos De Preparación
The synthesis of 3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone involves the self-condensation of phenacyl chloride in an ethanol medium using an inorganic base. The reaction conditions are carefully controlled to achieve the desired product. The compound crystallizes in a monoclinic space group, with specific dihedral angles between the aromatic rings and the epoxide ring .
Análisis De Reacciones Químicas
3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the epoxide ring or other functional groups.
Substitution: The chloromethyl group can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone involves its interaction with molecular targets through its functional groups. The epoxide ring and chloromethyl group are particularly reactive, allowing the compound to participate in various chemical pathways. These interactions can lead to the formation of new bonds and the modification of existing structures .
Comparación Con Compuestos Similares
Similar compounds to 3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone include:
4,4’-Dichlorobenzophenone: This compound has a similar structure but lacks the epoxide ring, making it less reactive in certain chemical reactions.
Phenacyl chloride: The precursor to 3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone, it shares some structural similarities but differs significantly in its reactivity and applications. The uniqueness of 3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone lies in its combination of an epoxide ring and two aromatic rings, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
25181-42-4 |
|---|---|
Fórmula molecular |
C16H13ClO2 |
Peso molecular |
272.72 g/mol |
Nombre IUPAC |
[3-(chloromethyl)-3-phenyloxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H13ClO2/c17-11-16(13-9-5-2-6-10-13)15(19-16)14(18)12-7-3-1-4-8-12/h1-10,15H,11H2 |
Clave InChI |
DFVPJGHZWCBBRN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)(CCl)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2C(O2)(CCl)C3=CC=CC=C3 |
| 25181-43-5 14403-01-1 |
|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


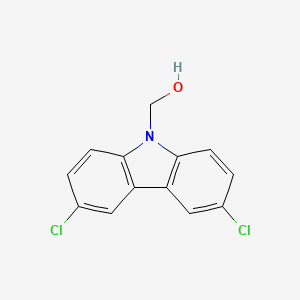

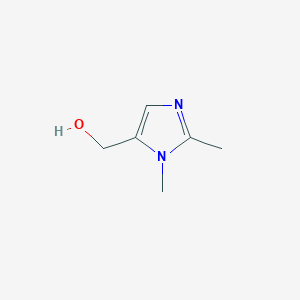
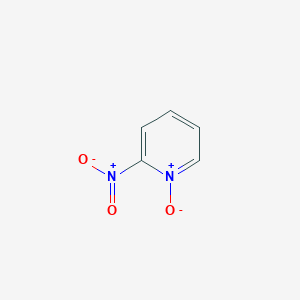
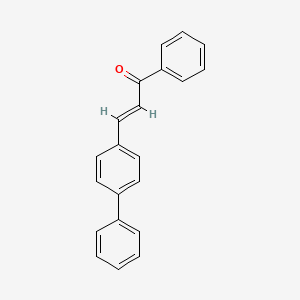



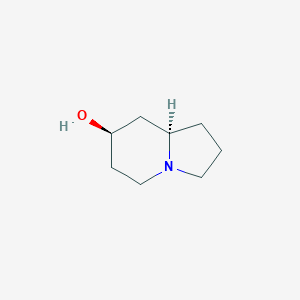
![1H-Imidazole, 5-[(methylsulfonyl)methyl]-](/img/structure/B1654527.png)
![4-[(2-methoxyphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane](/img/structure/B1654528.png)
![Propanedinitrile, [[[3,5-bis(trifluoromethyl)phenyl]amino]methylene]-](/img/structure/B1654529.png)
![17-(Aziridin-1-ylmethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1654530.png)
